molecular formula C14H16O4 B12534785 Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate CAS No. 836649-59-3

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate

Cat. No.: B12534785
CAS No.: 836649-59-3
M. Wt: 248.27 g/mol
InChI Key: MPDRKGWWZXMNSY-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes both allyl and methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 3-methoxy-2-hydroxybenzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.

    Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain inflammatory mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual allyl groups and methoxy substituent make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

836649-59-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

prop-2-enyl 3-methoxy-2-prop-2-enoxybenzoate

InChI

InChI=1S/C14H16O4/c1-4-9-17-13-11(14(15)18-10-5-2)7-6-8-12(13)16-3/h4-8H,1-2,9-10H2,3H3

InChI Key

MPDRKGWWZXMNSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC=C)C(=O)OCC=C

Origin of Product

United States

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